Bienvenue dans la boutique en ligne BenchChem!

Bedaquiline

Multidrug-resistant tuberculosis Culture conversion Clinical trial

Bedaquiline (CAS 654653-93-7) is the sole approved diarylquinoline antimycobacterial agent, uniquely inhibiting mycobacterial F1FO-ATP synthase via c-subunit (AtpE) binding—a mechanism distinct from all other antituberculosis drugs, making generic substitution scientifically unjustifiable. Procure as an essential reference standard to benchmark novel ATP synthase inhibitors against its established MIC90 range (0.0039–0.25 mg/L) and ECOFF (0.125 mg/L). Its known hERG liability (mean QTc prolongation 12.3 ms) serves as a critical comparator for next-generation analogs. Essential for DST panel preparation and MDR-TB combination studies.

Molecular Formula C32H31BrN2O2
Molecular Weight 555.5 g/mol
CAS No. 654653-93-7
Cat. No. B032110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBedaquiline
CAS654653-93-7
Synonyms1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
AIDS-222089
AIDS222088
Bedaquiline
bedaquiline fumarate
R207910
TMC207
Molecular FormulaC32H31BrN2O2
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
InChIInChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1
InChIKeyQUIJNHUBAXPXFS-XLJNKUFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Bedaquiline (CAS 654653-93-7) for MDR-TB Research: Core Profile and Procurement Specifications


Bedaquiline is a first-in-class diarylquinoline antimycobacterial agent with a distinct chemical structure and mechanism of action [1]. It specifically inhibits the F1FO-ATP synthase of Mycobacterium tuberculosis by binding to the c subunit (AtpE), a mechanism that results in bactericidal activity against both replicating and non-replicating bacilli [2]. This mechanism is unique among all marketed antituberculosis drugs and confers potent activity against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains of M. tuberculosis [3]. As a compound with a long terminal elimination half-life due to high lipophilicity, bedaquiline has transformed the treatment landscape for drug-resistant tuberculosis since its initial approval [4].

Why Bedaquiline (CAS 654653-93-7) Cannot Be Replaced by In-Class Analogs: A Procurement Risk Analysis


Generic substitution of bedaquiline with other antituberculosis agents—even those in the same therapeutic class for MDR-TB—is not scientifically justifiable. Bedaquiline is the sole approved diarylquinoline, and its mechanism of action, targeting mycobacterial ATP synthase, is distinct from that of all other drugs, including delamanid (a nitroimidazole targeting mycolic acid synthesis), linezolid (an oxazolidinone inhibiting protein synthesis), and clofazimine (a riminophenazine with multiple mechanisms) [1]. Furthermore, even among its own chemical class of diarylquinolines, bedaquiline's unique pharmacokinetic and safety profile, characterized by extensive tissue distribution due to high lipophilicity (clogP 7.25) and a long terminal half-life, is not replicated by newer analogs such as TBAJ-587 or TBAJ-876, which were intentionally designed with lower lipophilicity to mitigate hERG channel inhibition and QT prolongation risks [2]. The clinical evidence base for MDR-TB treatment is anchored on the specific formulation and dosing regimen of bedaquiline, making any substitution a matter of clinical and programmatic risk.

Bedaquiline (CAS 654653-93-7) Comparative Performance Data for Evidence-Based Procurement


Comparative Culture Conversion Rates in MDR- and XDR-TB: Bedaquiline vs. Standard of Care

In a placebo-controlled Phase IIb trial (TMC207-C208), the addition of bedaquiline to a background regimen for 24 weeks significantly improved the time to sputum culture conversion. At week 24, the culture conversion rate was 79% (21/23) in the bedaquiline group compared to 58% (14/24) in the placebo group, a difference of 21 percentage points [1]. A subsequent confirmatory Phase II trial (TMC207-C209) reported a culture conversion rate of 72.2% at 120 weeks for the overall efficacy population (n=205), with rates of 73.1%, 70.5%, and 62.2% in MDR-TB, pre-XDR-TB, and XDR-TB patient subgroups, respectively [2].

Multidrug-resistant tuberculosis Culture conversion Clinical trial

Head-to-Head QT Prolongation Risk: Bedaquiline vs. Other Core MDR-TB Drugs

QT interval prolongation is a class effect of many second-line antituberculosis drugs and a critical safety parameter for regimen design. Quantitatively, bedaquiline causes a mean QTc prolongation of 12.3 ms, which is classified as a moderate effect [1]. In comparison, clofazimine, another core drug often used in combination regimens, causes a strong prolongation of 28.5 ms, while delamanid causes a mild prolongation of 8.6 ms [1]. Moxifloxacin, a fluoroquinolone used in shorter regimens, also shows a moderate prolongation of 12.3 ms at standard doses, but this increases to 23.14 ms at high doses [1]. This granular, comparative safety data is essential for designing multi-drug regimens that minimize cumulative cardiotoxicity.

QT interval prolongation Cardiac safety Drug-drug interactions

In Vitro Potency and Breakpoint Definition: Bedaquiline vs. Linezolid Against Clinical Isolates

Bedaquiline demonstrates a narrow and consistently low MIC distribution against a wide panel of M. tuberculosis clinical isolates. In a study of 248 pan-susceptible and drug-resistant isolates from Latin America, the MIC range for bedaquiline was 0.0039–0.25 mg/L, with an epidemiological cut-off (ECOFF) value of 0.125 mg/L [1]. In contrast, linezolid, another core MDR-TB drug, had a much wider MIC range of 0.062–0.5 mg/L for pan-susceptible isolates and 0.031–4 mg/L for drug-resistant isolates, with a higher ECOFF of 0.50 mg/L [1]. This indicates that bedaquiline's in vitro activity is both more potent and less variable than that of linezolid against the wild-type M. tuberculosis population.

Minimum inhibitory concentration MIC distribution Epidemiological cut-off

Differential Resistance Emergence: Bedaquiline vs. Delamanid and Linezolid in XDR-TB

The emergence of resistance to new drugs is a major concern in MDR-TB treatment. In a large study of 1,452 clinical isolates from Shanghai, China, the rate of resistance to bedaquiline among XDR-TB isolates was 37.04%, compared to a significantly lower rate of resistance to delamanid across all MDR isolates (0.14%) [1]. This is a direct comparison. Linezolid resistance was observed in 0.76% of all isolates, with an MIC90 of 32 μg/mL against XDR-TB isolates [1]. While the high resistance rate to bedaquiline in XDR-TB is alarming, it underscores the necessity for baseline susceptibility testing before initiating therapy and provides a stark comparative metric for the differential selection pressure exerted by various new drugs.

Extensively drug-resistant tuberculosis Drug resistance Susceptibility testing

Comparative Lipophilicity and hERG Liability: Bedaquiline vs. Next-Generation Diarylquinoline TBAJ-876

Bedaquiline's high lipophilicity (cLogP of 7.25) contributes to its long half-life and extensive tissue penetration but is also linked to its inhibition of the hERG potassium channel and consequent QT prolongation [1]. In a comparative study with a next-generation diarylquinoline analog, TBAJ-876, which has a cLogP of 5.15, both compounds exhibited equivalent in vitro bactericidal activity against M. tuberculosis [1]. However, TBAJ-876, due to its reduced lipophilicity, did not retain the parental drug's protonophore/uncoupler activity, a potential secondary mechanism of toxicity [1]. This demonstrates that while bedaquiline remains the clinical standard, its high lipophilicity represents a specific liability that newer analogs are designed to overcome.

Lipophilicity hERG channel Drug safety

Comparative Performance of BPaLM vs. Standard of Care: A Systematic Review

A 2024 systematic review compared the novel 6-month BPaLM regimen (bedaquiline, pretomanid, linezolid, and moxifloxacin) with standard-of-care regimens for MDR/RR-TB [1]. The review included one pivotal randomized clinical trial. The BPaLM regimen was superior to standard of care, reducing the risk of an unfavorable outcome with a number needed to treat (NNT) of 7 [1]. It also reduced early treatment discontinuation (NNT = 8), adverse events leading to discontinuation (NNT = 12), and serious adverse events (NNT = 5) [1]. While this is a regimen-level comparison, it quantifies the net clinical benefit attributable to bedaquiline-based therapy in the context of current best practices.

BPaLM regimen Treatment outcome Systematic review

Optimal Use Cases for Bedaquiline (CAS 654653-93-7) in Drug Development and Clinical Research


As a Positive Control in Assays for Novel ATP Synthase Inhibitors

Researchers developing new diarylquinolines or other ATP synthase inhibitors should procure bedaquiline as a reference standard. Its well-characterized MIC90 range (0.0039–0.25 mg/L against M. tuberculosis clinical isolates [1]) and defined ECOFF (0.125 mg/L [1]) provide a benchmark for comparing the in vitro potency of novel compounds. Furthermore, its known hERG channel inhibition liability, quantified by its mean QT prolongation of 12.3 ms [2], serves as a critical comparator for assessing the improved cardiac safety profile of next-generation analogs like TBAJ-876 and TBAJ-587 [3].

As a Core Component in Preclinical Combination Regimen Studies

Investigators designing in vitro or in vivo studies of novel drug combinations for MDR-TB should include bedaquiline. Its established synergistic effects with other agents like pretomanid and linezolid, as well as its role in the highly efficacious BPaLM regimen (NNT of 7 for preventing unfavorable outcomes [4]), make it an essential baseline comparator. Studies should be designed to assess the additive or synergistic potential of a new candidate when paired with bedaquiline, and to monitor for potential additive QT prolongation using its known 12.3 ms mean effect [2] as a reference point.

As a Key Reagent in Drug Resistance and Susceptibility Testing (DST) Assays

Clinical microbiology and public health laboratories conducting drug susceptibility testing for M. tuberculosis should source bedaquiline to prepare DST panels. The established epidemiological cut-off value (ECOFF) of 0.125 mg/L [1] is essential for defining wild-type susceptibility and for detecting emerging resistance, which can be as high as 37.04% in XDR-TB isolates in certain settings [5]. The use of bedaquiline in MIC assays, such as the resazurin microtitre assay (REMA) [1] or Sensititre custom plates [5], is a validated approach for surveillance and guiding clinical therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bedaquiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.